3-(Cyanomethyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Cyanomethyl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with cyanomethyl reagents under controlled conditions. One common method involves the use of cyanomethyl magnesium bromide as a reagent, which reacts with pyrazine-2-carboxylic acid in the presence of a suitable catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyanomethyl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of 3-(Cyanomethyl)pyrazine-2-carboxylic acid.
Pyrazinamide: An antitubercular drug with a similar pyrazine core structure.
3-(Aminomethyl)pyrazine-2-carboxylic acid: A related compound with an amino group instead of a nitrile group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyanomethyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-(cyanomethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-1-5-6(7(11)12)10-4-3-9-5/h3-4H,1H2,(H,11,12) |
InChI Key |
SVLNOXMNTTXCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)CC#N)C(=O)O |
Origin of Product |
United States |
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